[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine
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Overview
Description
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine is a chemical compound with the molecular formula C10H20ClN3 and a molecular weight of 217.74 g/mol . This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or column chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazole ring allows for substitution reactions, where different substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3,5-dimethyl-1H-pyrazol-1-yl)methanol: A related compound with similar structural features.
4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols): Another pyrazole derivative with distinct biological activities.
Uniqueness
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H20ClN3 |
---|---|
Molecular Weight |
217.74 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-8(2)5-11-6-10-7-13(4)12-9(10)3;/h7-8,11H,5-6H2,1-4H3;1H |
InChI Key |
GMOOOJGETADQMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC(C)C)C.Cl |
Origin of Product |
United States |
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